molecular formula C18H13NO4 B12886442 6-Acetyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid CAS No. 89684-57-1

6-Acetyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B12886442
CAS No.: 89684-57-1
M. Wt: 307.3 g/mol
InChI Key: QZASFAZOZIXQEM-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an acetyl group at the 6-position, a hydroxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. These substitutions confer unique chemical properties and potential biological activities to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to meet industrial requirements for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups (acetyl and carboxylic acid) can be reduced to their corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression . This can result in the induction of cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form strong hydrophobic interactions with residues in the active site of enzymes contributes to its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the acetyl and hydroxyphenyl groups.

    6-Methyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: Similar structure but has a methyl group instead of an acetyl group.

Uniqueness

6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the acetyl and hydroxyphenyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.

Properties

CAS No.

89684-57-1

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H13NO4/c1-10(20)11-6-7-15-13(8-11)14(18(22)23)9-16(19-15)12-4-2-3-5-17(12)21/h2-9,21H,1H3,(H,22,23)

InChI Key

QZASFAZOZIXQEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O

Origin of Product

United States

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